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Compound of Interest

Compound Name: 3-Amino-3-oxopropanoic acid

Cat. No.: B1196267

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is a dicarboxylic acid
monoamide with the chemical formula CsHsNOs. As a molecule incorporating both a carboxylic
acid and an amide functional group, its structural elucidation and characterization are crucial
for its application in organic synthesis and drug development. This technical guide provides a
comprehensive overview of the available and predicted spectroscopic data for 3-Amino-3-
oxopropanoic acid, including mass spectrometry, nuclear magnetic resonance (NMR)
spectroscopy, and infrared (IR) spectroscopy. While a complete set of experimentally-derived
spectra is not readily available in public databases, this guide presents the known mass
spectrometry data, along with predicted NMR and IR spectral data based on its chemical
structure and analogy to related compounds. Furthermore, detailed, generalized experimental
protocols for the acquisition of such data are provided to aid researchers in their own analytical
endeavors.

Chemical Structure and Properties
e |[UPAC Name: 3-amino-3-oxopropanoic acid
e Synonyms: Malonamic acid, Carbamoylacetic acid

e CAS Number: 2345-56-4
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Molecular Formula: C3sHsNOs

Molecular Weight: 103.08 g/mol [1]

Appearance: Off-white solid

Melting Point: 121 °C

Spectroscopic Data
Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and
its fragments, confirming its molecular weight and offering insights into its structure. The
following MS/MS data for 3-Amino-3-oxopropanoic acid is available from the PubChem
database.[1]

Fragment lons

Precursor lon (m/z)  Instrument Type Collision Energy (mi2)
m/z

[M-H]~ (102.0197) lon Trap 35 (arbitrary units) 58.1,74.1,42.2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 3-Amino-3-oxopropanoic acid is not readily available in the
reviewed literature. However, based on its chemical structure and known chemical shifts for
similar functional groups, a predicted spectrum can be proposed.

Predicted *H NMR Spectrum (Solvent: DMSO-ds)
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Chemical Shift
(6, ppm)

Multiplicity

Number of . .
Assignment Rationale
Protons

~12.5

Singlet (broad)

The acidic proton
of the carboxylic
acid is expected
to be highly

1 -COOH deshielded and
appear as a
broad singlet,
exchangeable
with D20.

Singlet (broad)

Amide protons
1 -NH:z often appear as

a broad singlet.

Singlet (broad)

The second
amide proton
may be non-

1 -NH:z _
equivalent and
also appear as a

broad singlet.

Singlet

2 -CHz- The methylene
protons are
adjacent to two
electron-
withdrawing
groups
(carbonyls),
leading to a
downfield shift.
They are
expected to
appear as a
singlet as there

are no adjacent
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protons to couple
with.

Predicted 13C NMR Spectrum (Solvent: DMSO-ds)

Chemical Shift (0, ppm) Carbon Assignment

Rationale

~170 C=0 (Carboxylic Acid)

The carbonyl carbon of the
carboxylic acid is expected in

this region.

~168 C=0 (Amide)

The carbonyl carbon of the
amide is also expected in a

similar downfield region.

~40 -CHz-

The methylene carbon is
expected to be shielded
relative to the carbonyl

carbons.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 3-Amino-3-oxopropanoic acid is not readily available.

However, the characteristic absorption bands can be predicted based on the functional groups

present in the molecule.
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Frequency Range (cm™?)

Vibration

Functional Group

3400 - 3200

N-H stretch (symmetric and

Primary Amide (-NH-2)

asymmetric)
3300 - 2500 O-H stretch (broad) Carboxylic Acid (-COOH)
~1710 C=0 stretch Carboxylic Acid (-C=0)
~1660 C=0 stretch (Amide | band) Amide (-C=0)
~1640 N-H bend (Amide Il band) Primary Amide (-NH-2)
~1420 O-H bend Carboxylic Acid (-COOH)
~1300 C-N stretch Amide (-C-N)
~1250 C-O stretch Carboxylic Acid (-C-O)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound such as 3-Amino-3-oxopropanoic acid. Instrument parameters should be

optimized for the specific sample and instrument used.

'H and **C NMR Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of 3-Amino-3-oxopropanoic acid for *H NMR, and 20-50

mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, D20) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

e Instrument Setup:

o Insert the NMR tube into the spectrometer.
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o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and
symmetrical lock signal.

o Tune and match the probe for the appropriate nucleus (*H or 13C).
o Data Acquisition:

o For 'H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a
30-45° pulse angle, a spectral width of -2 to 14 ppm, and a sufficient number of scans
(e.g., 8-16) to achieve a good signal-to-noise ratio.

o For 3C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans (e.qg.,
1024 or more) is typically required due to the low natural abundance of 13C. A spectral
width of 0 to 200 ppm is generally sufficient.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

[¢]

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 3-Amino-3-oxopropanoic acid powder directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to produce the final absorbance or transmittance

spectrum.
o Typically, data is collected over a range of 4000 to 400 cm~1,
» Data Processing:

o The resulting spectrum can be analyzed for the presence of characteristic absorption
bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electrospray lonization - ESI)
e Sample Preparation:

o Prepare a dilute solution of 3-Amino-3-oxopropanoic acid (e.g., 1 mg/mL) in a suitable

solvent such as methanol or a water/acetonitrile mixture.

o A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g.,
ammonium hydroxide for negative ion mode) may be added to promote ionization.

o Data Acquisition:

o Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate.
o Acquire the mass spectrum in either positive or negative ion mode.

o For MS/MS analysis, select the parent ion of interest ([M+H]* or [M-H]~) and subject it to
collision-induced dissociation (CID) to generate fragment ions.

e Data Analysis:
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o Analyze the resulting spectrum to determine the molecular weight and identify
characteristic fragment ions.

Visualizations
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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